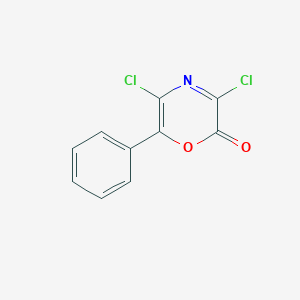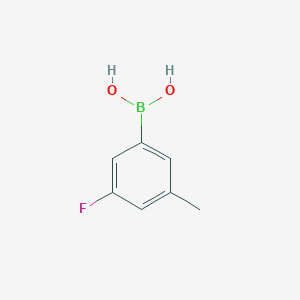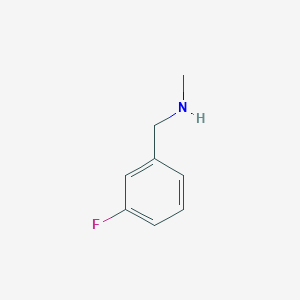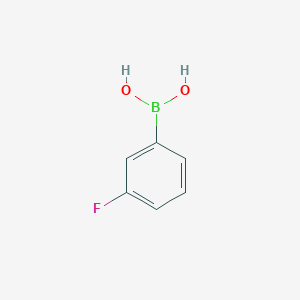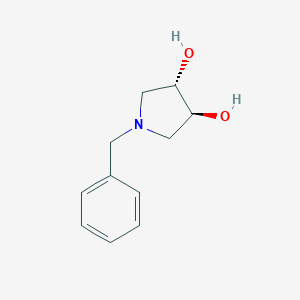
(3S,4S)-1-benzylpyrrolidine-3,4-diol
Descripción general
Descripción
The compound "(3S,4S)-1-benzylpyrrolidine-3,4-diol" is a chiral pyrrolidine derivative, which is of significant interest in the field of organic chemistry due to its potential as a building block for the synthesis of biologically active compounds. The stereocenters at the 3rd and 4th positions of the pyrrolidine ring indicate its chiral nature, which is crucial for its biological activity.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine carboxylic acids has been achieved with high diastereomeric and enantiomeric excesses, indicating the potential for similarly efficient synthesis of "(3S,4S)-1-benzylpyrrolidine-3,4-diol" . Additionally, a practical and efficient synthesis of a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been established, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific stereochemistry of the compound "(3S,4S)-1-benzylpyrrolidine-3,4-diol" would influence its molecular interactions and properties. Structural analysis of similar compounds has been conducted using various computational methods, which could be applied to this compound to predict its behavior in different environments .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including conjugate additions, cyclizations, and reductions. The synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates the use of methylation, reduction, and protection reactions to achieve the desired stereochemistry . These reactions could be relevant to the synthesis and further functionalization of "(3S,4S)-1-benzylpyrrolidine-3,4-diol".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives provides a method that could be adapted to synthesize "(3S,4S)-1-benzylpyrrolidine-3,4-diol" and study its properties . The physical properties such as solubility and melting point can be determined experimentally, while chemical properties like reactivity can be inferred from known reactions of similar compounds.
Aplicaciones Científicas De Investigación
Chiral Organogels
(Cicchi et al., 2010) demonstrated the use of a derivative of (3S,4S)-1-benzylpyrrolidine-3,4-diol in creating stable gels in both polar and apolar solvents. This compound forms chiral supramolecular structures and fibers, displaying enantiomeric discrimination and self-sorting processes.
Enantiopure Macrocyclic Polyesters
(Cicchi et al., 1998) used (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine as a building block for enantiopure macrocyclic polyesters, confirming their structure through NMR spectroscopy and FAB mass spectrometry.
Synthesis of Azasugars
(Lombardo et al., 2001) explored an efficient synthesis route for azasugars, which are active as enzymatic inhibitors, using a derivative of (3S,4S)-1-benzylpyrrolidine-3,4-diol.
Preparation from Natural Sources
(Aga et al., 2013) reported a scalable methodology for preparing optically active (3S)-1-benzylpyrrolidine-3-ol, a precursor to this compound, from naturally occurring alkaloids.
Chemoenzymatic Synthesis
(Kamal et al., 2004) described the chemoenzymatic synthesis of derivatives of (3S,4S)-1-benzylpyrrolidine-3,4-diol, showcasing its application in creating key intermediates for antitumor compounds.
Propiedades
IUPAC Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIUWQPJVPYSO-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diol | |
CAS RN |
90365-74-5 | |
| Record name | (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the conformation adopted by the pyrrolidine ring and the hydroxyl groups in the structure of (3S,4S)-1-Benzylpyrrolidine-3,4-diol?
A1: The research paper states that the pyrrolidine ring in (3S,4S)-1-Benzylpyrrolidine-3,4-diol adopts a twisted envelope conformation, and the two hydroxyl groups are arranged in a trans conformation []. This specific spatial arrangement of the ring and functional groups is likely to influence the molecule's overall shape and potential interactions with other molecules. Understanding the conformational preferences of this compound can be crucial for further investigations, particularly if it's being considered as a potential building block for more complex molecules or targeted therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

